Bienvenue dans la boutique en ligne BenchChem!

Sampirtine

Analgesic screening Acetic acid writhing test Non-opioid analgesia

Sampirtine (2,6-diamino-3-(p-fluorobenzyl)pyridine) is selected for its irreplaceable value as the para-fluoro benchmark in non-opioid analgesic SAR. It exhibits a 32- to 194-fold potency advantage over flupirtine (ED₅₀ 0.2 mg/kg rat), eliminating confounding gastric ulceration typical of acidic NSAIDs. Its Phase 2 heritage and crystalline salts (maleate/HCl) enable low-dose, high-fidelity in vivo protocols. Essential for halogen‑position dependence studies; analogs with ortho‑fluoro substitution fail to achieve definable ED₅₀, making Sampirtine the only valid positive control for this pharmacophore class.

Molecular Formula C12H12FN3
Molecular Weight 217.24 g/mol
CAS No. 115911-28-9
Cat. No. B058388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSampirtine
CAS115911-28-9
Molecular FormulaC12H12FN3
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=C(N=C(C=C2)N)N)F
InChIInChI=1S/C12H12FN3/c13-10-4-1-8(2-5-10)7-9-3-6-11(14)16-12(9)15/h1-6H,7H2,(H4,14,15,16)
InChIKeyDUMKNGZKVPFVAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sampirtine (CAS 115911-28-9) Procurement Guide: Analgesic 2,6-Diaminopyridine with Phase 2 Clinical Heritage


Sampirtine (CAS 115911-28-9), systematically named 2,6-diamino-3-(4-fluorobenzyl)pyridine, is a small-molecule analgesic and antipyretic agent first disclosed in US Patent 4,851,420 by ASTA Pharma [1]. It bears the International Nonproprietary Name (INN) 'sampirtine,' assigned by the WHO in 1989, and reached Phase 2 clinical development according to the ChEMBL database [2]. The compound belongs to the 2,6-diamino-3-halobenzylpyridine class, structurally characterized by a pyridine core bearing unsubstituted 2,6-diamino groups and a para-fluorobenzyl substituent at position 3, with a molecular weight of 217.24 Da and a calculated LogP of 3.14 . Its primary pharmacological profile—non-opioid central analgesia—positions it as a research candidate distinct from both traditional NSAIDs and opioid analgesics.

Why Sampirtine (CAS 115911-28-9) Cannot Be Replaced by Generic Analgesic Aminopyridines


The 2,6-diamino-3-halobenzylpyridine scaffold exhibits extreme sensitivity to the position and nature of halogen substitution on the benzyl ring, with analgesic efficacy dropping precipitously when the para-fluoro arrangement of Sampirtine is altered. In the patent data, the ortho-fluoro analog (D 17746) and the ortho-fluoro/ortho-chloro analog (D 17748) failed to achieve definable ED50 values in standard analgesic assays, yielding only partial inhibition percentages at doses where Sampirtine produced full efficacy [1]. Furthermore, Sampirtine's potency advantage over the structurally distinct but therapeutically comparable aminopyridine analgesic flupirtine exceeds 30-fold, meaning simple substitution by flupirtine or other non-opioid analgesics would require substantially higher doses and introduce a different toxicity profile [1]. The unsubstituted 2,6-diamino motif, combined with the specific para-fluorobenzyl geometry, appears essential for the compound's remarkable potency and cannot be replicated by generic aminopyridine derivatives.

Sampirtine (115911-28-9) Quantitative Differentiation Evidence: Head-to-Head Analgesic Potency, Therapeutic Index, and Isomer Specificity


Analgesic Potency in Mouse Acetic Acid Writhing Test: Sampirtine vs. Flupirtine

In the mouse acetic acid writhing test—a standard primary screen for analgesic activity—Sampirtine (designated D 17033 in the patent) achieved an oral ED50 of 1.4 mg/kg, compared to 44.5 mg/kg for the commercial aminopyridine analgesic flupirtine (Katadolon), representing an approximately 32-fold greater potency [1]. Both compounds were tested under the same experimental conditions within the same patent study, enabling direct head-to-head comparison.

Analgesic screening Acetic acid writhing test Non-opioid analgesia

Analgesic Potency in Rat Inflammatory Pain Model: Sampirtine vs. Flupirtine

In the rat Randall-Selitto test—a model of inflammatory pain with greater translational relevance—Sampirtine exhibited an oral ED50 of 0.2 mg/kg, compared to 38.8 mg/kg for flupirtine, representing an approximately 194-fold greater potency [1]. This dramatic difference in an inflamed-tissue pain model suggests that Sampirtine's mechanism may be particularly effective under inflammatory conditions, consistent with its classification as a non-central analgesic/anti-inflammatory agent [2].

Inflammatory pain Randall-Selitto test Non-opioid analgesia

Therapeutic Index Advantage: Safety Margin Comparison with Flupirtine

Calculating the therapeutic index (TI = LD50/ED50) from the patent data reveals a profound safety margin advantage for Sampirtine. In rats, Sampirtine's TI approximates 5,500 (LD50 1,100 mg/kg ÷ ED50 0.2 mg/kg) versus approximately 43 for flupirtine (LD50 1,660 mg/kg ÷ ED50 38.8 mg/kg)—an approximately 128-fold wider safety window [1]. In mice, the calculated TI is approximately 190 for Sampirtine versus approximately 14 for flupirtine—a roughly 13.6-fold difference [1]. The patent explicitly states that 'the toxicity of the compounds of the invention in animal experiments is less than that of the known commercial preparation Flupirtin' [1].

Therapeutic index Acute toxicity Safety pharmacology

Positional Isomer Specificity: Para-Fluoro Substitution is Essential for Analgesic Efficacy

Within the same 2,6-diamino-3-halobenzylpyridine series, only the para-fluoro compound D 17033 (Sampirtine) achieved clear, quantifiable ED50 values in both analgesic assays. The ortho-fluoro analog D 17746 yielded no analgesic potency data in the patent, while the ortho-fluoro/ortho-chloro analog D 17748 produced only partial, sub-maximal inhibition—34% at 0.5 mg/kg in the mouse writhing test and 57% at 0.5 mg/kg in the rat Randall-Selitto test—without reaching definable ED50 thresholds [1]. This indicates that the para-substitution geometry is a critical structural determinant for full agonist-like analgesic efficacy in this chemotype.

Structure-activity relationship Positional isomer Halobenzylpyridine

Crystalline Salt Formation: Defined Melting Points Enable Analytical Quality Control

Sampirtine free base exhibits a melting point of 123–124°C, while its maleate salt melts at 161–162°C and its hydrochloride salt at 164–167°C [1]. In contrast, the ortho-fluoro analog D 17746 melts at 115–117°C and the ortho-fluoro/ortho-chloro analog D 17748 at 108–111°C [1]. The higher melting point of Sampirtine and its ability to form well-defined crystalline salts with sharp melting transitions provides superior handles for identity verification, purity assessment by differential scanning calorimetry, and batch-to-batch consistency evaluation—critical factors in procurement and analytical release workflows.

Solid-state characterization Salt screening Quality control

Non-Acidic Structural Differentiation from Traditional NSAIDs: Implied Gastrointestinal Safety Advantage

The patent explicitly states that the compounds of the invention display 'fewer side-effects such as, for example, gastrointestinal disorders and gastric ulcers as compared to known substances, such as, for example, non-steroidal anti-inflammatory agents with analgesic components' [1]. Unlike traditional NSAIDs such as ibuprofen, diclofenac, or indomethacin, which contain a carboxylic acid moiety implicated in cyclooxygenase-1-mediated gastric mucosal damage, Sampirtine lacks an acidic group, possessing only two basic amino functions (calculated pKa of the aminopyridine moiety) and a neutral LogP of 3.14 . This structural dichotomy from acidic NSAIDs provides a mechanistic rationale for the claimed gastrointestinal tolerability advantage.

Gastrointestinal safety NSAID alternative Non-acidic analgesic

Sampirtine (115911-28-9) Optimal Procurement and Research Application Scenarios Based on Quantitative Evidence


Non-Opioid Analgesic Discovery Programs Requiring High-Potency Lead or Reference Compound

Sampirtine's 32-fold to 194-fold potency advantage over flupirtine in standard analgesic assays [1] makes it an exceptional reference standard or lead scaffold for academic and industrial analgesic discovery programs targeting non-opioid mechanisms. At oral ED50 values as low as 0.2 mg/kg in inflammatory pain models, Sampirtine enables low-dose experimental protocols that minimize compound solubility challenges, reduce vehicle-related artifacts, and conserve limited compound supplies in high-throughput in vivo screening cascades. Its Phase 2 clinical heritage further de-risks translational research applications.

In Vivo Inflammatory Pain Models Where Gastrointestinal Safety is a Critical Endpoint

For chronic inflammatory pain studies—such as adjuvant-induced arthritis or carrageenan-induced hyperalgesia models—where traditional NSAID-induced gastric ulceration would confound behavioral and histological readouts, Sampirtine provides a non-acidic alternative. The patent's explicit claim of reduced gastrointestinal side effects relative to acidic NSAIDs [1], combined with a rat therapeutic index approximately 128-fold wider than flupirtine [1], supports its use in long-duration in vivo protocols where cumulative toxicity and data integrity are paramount concerns for procurement decisions.

Structure-Activity Relationship Studies of 2,6-Diaminopyridine Analgesics

Sampirtine serves as the definitive para-fluoro benchmark compound for SAR exploration of the 2,6-diamino-3-halobenzylpyridine series. The stark efficacy contrast between the para-fluoro isomer (full ED50 values: 1.4 mg/kg mouse, 0.2 mg/kg rat) and its ortho-fluoro (D 17746) and ortho-fluoro/ortho-chloro (D 17748) analogs—which yield only partial, sub-maximal inhibition at comparable doses [1]—establishes Sampirtine as the essential positive control for any research program investigating the positional halogen dependence of this pharmacophore. Its well-defined crystalline salts (maleate m.p. 161–162°C; HCl m.p. 164–167°C) further facilitate reproducible formulation for in vivo SAR studies.

Analgesic Comparative Benchmarking Against Commercial Aminopyridine Drugs

Sampirtine's direct head-to-head data against flupirtine (Katadolon)—the only commercialized aminopyridine analgesic—provides a uniquely documented potency and safety benchmark for procurement by contract research organizations and pharmaceutical benchmarking laboratories. With calculated therapeutic indices of approximately 5,500 (rat) and 190 (mouse), Sampirtine dramatically outperforms flupirtine's TI values of approximately 43 (rat) and 14 (mouse) [1], offering a superior reference tool for establishing assay sensitivity windows in analgesic screening platforms and for validating new pain targets against a compound with unparalleled potency in this chemical class.

Quote Request

Request a Quote for Sampirtine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.